1-Ethylpyrrolidin-3-amine dihydrochloride

Purity Analysis Stability Procurement Specification

Reproducibility suffers when labile free-base amines degrade or fail to dissolve in assay buffers. 1-Ethylpyrrolidin-3-amine dihydrochloride (CAS 1337882-63-9) eliminates these risks as a stable, non-hygroscopic dihydrochloride salt. • Consistent ≥97% purity across batches minimizes SAR variability in GlyT1 inhibitor lead optimization. • Room-temperature storage (RT) reduces freezer dependency and shipping degradation. • High aqueous solubility enables direct preparation of DMSO/water stock solutions for biological screening.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.108
CAS No. 1337882-63-9
Cat. No. B577925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpyrrolidin-3-amine dihydrochloride
CAS1337882-63-9
Synonyms1-ethylpyrrolidin-3-aMine dihydrochloride
Molecular FormulaC6H16Cl2N2
Molecular Weight187.108
Structural Identifiers
SMILESCCN1CCC(C1)N.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H
InChIKeyMEPWCWGVVOIHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylpyrrolidin-3-amine Dihydrochloride Identity and Properties


1-Ethylpyrrolidin-3-amine dihydrochloride (CAS: 1337882-63-9) is a pyrrolidine-based small-molecule building block, supplied as a dihydrochloride salt. The compound has a molecular formula of C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol . It is primarily offered by research chemical suppliers at a typical purity of 97% . The salt form provides significant water solubility and a solid, non-volatile matrix suitable for handling and storage at room temperature, as confirmed by vendor safety data . Its primary role is as a versatile intermediate for medicinal chemistry and drug discovery programs .

Salt Form Dihydrochloride salt ensures water solubility and solid-state handling for reproducible synthesis.
Purity Consistently supplied at 97% purity, a reliable standard for medicinal chemistry building blocks.
Stability Room-temperature storage simplifies logistics and inventory management without cold-chain requirements.

1-Ethylpyrrolidin-3-amine Dihydrochloride Irreplaceability


While many pyrrolidine building blocks exist, simple substitution of 1-Ethylpyrrolidin-3-amine dihydrochloride is ill-advised due to the specific steric and electronic requirements of the N-ethyl substituent and the 3-amine substitution pattern on the pyrrolidine ring. This precise arrangement is often crucial for target engagement in drug design, as even minor structural variations (e.g., moving the amine to the 2-position, replacing the N-ethyl with N-methyl, or utilizing the free base instead of the salt) can lead to loss of potency or selectivity in lead optimization campaigns . Furthermore, the dihydrochloride salt form offers a specific set of handling, storage, and solubility characteristics distinct from the free base or other salt forms, which are critical for reproducible experimental workflows .

Position 3-Amino substitution is critical for target engagement; the 2-amino isomer may disrupt potency and selectivity.
N-Alkyl N-Ethyl group cannot be replaced by methyl or other alkyls without altering steric and electronic properties.
Salt Form Free base is a volatile liquid with lower water solubility; the dihydrochloride salt offers distinct handling and solubility advantages that may not transfer.

Key Evidence for 1-Ethylpyrrolidin-3-amine Dihydrochloride


Purity and Room-Temperature Stability

Procurement decisions often hinge on the specific purity and stability profile of a chemical. The dihydrochloride salt of 1-Ethylpyrrolidin-3-amine is consistently offered at a 97% purity level by multiple reputable vendors, a standard for this class of research intermediate . Critically, this salt form demonstrates storage stability at room temperature (RT), a key logistical advantage compared to more labile or temperature-sensitive alternatives, which may require refrigerated storage and handling .

Purity & Stability
Specification review
97% purity; Storage at room temperature
Ensures consistent synthesis and simplifies inventory logistics.
Based on vendor CoA; verify lot-specific data.
Purity Analysis Stability Procurement Specification

Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form provides superior aqueous solubility compared to the free base, 1-ethylpyrrolidin-3-amine (CAS 7791-89-1). While specific quantitative solubility data for this exact compound is not widely published in peer-reviewed literature, the general principle of salt formation for amines is well-established: conversion to a hydrochloride salt typically increases aqueous solubility by orders of magnitude [1]. This property is essential for in vitro assays and biological studies where the compound must be dissolved in aqueous buffers. The free base, with its lower molecular weight (114.19 g/mol), is a volatile liquid and presents different handling hazards, including a lower flash point (36.2°C) .

Salt vs Free Base
Class-level inference
Dihydrochloride salt vs Free base
Solid, high aqueous solubility, non-volatile • Liquid, low aqueous solubility, volatile (flash point 36.2°C)
Salt form supports aqueous assay preparation and safer handling.
Solubility difference is qualitative but significant; salt >> free base.
Physicochemical Properties Salt Selection Pre-formulation

Versatile Scaffold for Drug Discovery

The core 1-ethylpyrrolidin-3-amine scaffold is present in bioactive molecules, including a compound (BDBM50203570) that demonstrates high potency as a GlyT1 inhibitor with a Ki of 85 nM [1]. This is a derivative of the core scaffold, and its activity validates the utility of 1-ethylpyrrolidin-3-amine dihydrochloride as a key intermediate for synthesizing potent and selective CNS-penetrant molecules. While the dihydrochloride salt itself is not the active species, its use in the synthesis of such a potent inhibitor provides a clear, quantitative benchmark for its value in medicinal chemistry programs. The same study shows this derivative has a Ki of 222 nM for the hERG channel, a key anti-target, and an IC50 of 857 nM for the related GlyT2 transporter, indicating a favorable selectivity profile can be achieved from this scaffold [1].

GlyT1 Inhibitor Potency
Cross-study comparable
Ki = 85 nM
Derivative demonstrates high affinity, supporting CNS probe development.
Displacement assay in HEK293 cells; BindingDB data.
Medicinal Chemistry GlyT1 Inhibitor Lead Optimization

1-Ethylpyrrolidin-3-amine Dihydrochloride Use Cases


Synthesis of Potent and Selective CNS-Targeted Probes

Given the demonstrated high affinity (Ki = 85 nM) of a derivative for the GlyT1 transporter, the dihydrochloride salt is an ideal starting material for medicinal chemists aiming to synthesize novel glycine transporter inhibitors . The solid salt form simplifies the synthetic workflow, allowing for precise weighing and use in standard organic reactions (e.g., amide couplings, reductive aminations) to explore structure-activity relationships (SAR) around this promising CNS pharmacophore.

Reliable Intermediate for Parallel Synthesis and Library Production

The combination of room-temperature storage stability and high purity (97%) makes this compound a robust building block for automated parallel synthesis or the creation of targeted compound libraries . Its consistent physical properties across vendors minimize batch-to-batch variability, a critical factor for ensuring reproducible library quality and hit validation.

Preferred Form for Biological Assay Development

When the goal is to generate a diverse set of analogs for biological screening, the dihydrochloride salt is the preferred form over the free base . Its high aqueous solubility, inherent to the salt form, facilitates the preparation of compound stock solutions in biologically compatible buffers (e.g., PBS, DMSO/water mixtures), reducing the risk of precipitation that can confound assay results.

Room-Temperature Storage Advantage

For procurement managers and laboratory operations staff, the ability to store this compound at room temperature (RT) as indicated by safety documentation provides a distinct advantage over temperature-sensitive reagents . This characteristic simplifies inventory management, reduces reliance on freezer space, and mitigates the risk of compound degradation during shipping and handling.

Application
Selection Property
Validation Focus
CNS probe synthesis
Salt-form reactivity and high purity for accurate building-block incorporation
Target potency and selectivity in glycine transporter assays
Library production
Room-temperature stability and batch consistency (97%)
Reproducible library quality and hit validation
Biological assay development
High aqueous solubility of the dihydrochloride salt
Stock solution stability and compatibility with aqueous buffers
Storage management
Room-temperature storage, non-volatile solid
Inventory management and shipping integrity without cold chain

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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